molecular formula C13H17Cl2NO B8424676 4-(2,3-Dichlorophenyl)-1-ethylpiperidin-4-OL

4-(2,3-Dichlorophenyl)-1-ethylpiperidin-4-OL

Cat. No. B8424676
M. Wt: 274.18 g/mol
InChI Key: VAHCQFRLCHCZLY-UHFFFAOYSA-N
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Patent
US07579474B2

Procedure details

Preparation according to Example 2: 4-(2,3-dichlorophenyl)piperidine (0.02 g, 0.081 mmol), acetonitrile (2 ml), potassium carbonate (0.02 g, 0.14 mmol), iodoethane (0.007 ml, 0.082 mmol). MS m/z (relative intensity, 70 eV) 275 (M+, 14), 274 (M+, bp), 260 (67), 258 (bp), 240 (23), 173 (9).
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
0.007 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( 67 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.C(=O)([O-])[O-:16].[K+].[K+].I[CH2:22][CH3:23]>C(#N)C>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1([OH:16])[CH2:14][CH2:13][N:12]([CH2:22][CH3:23])[CH2:11][CH2:10]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.02 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C1CCNCC1
Step Two
Name
Quantity
0.02 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.007 mL
Type
reactant
Smiles
ICC
Step Four
Name
( 67 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1Cl)C1(CCN(CC1)CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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